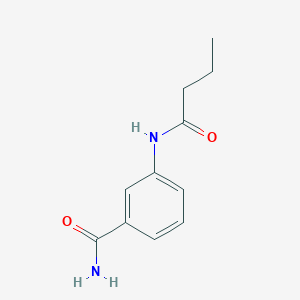

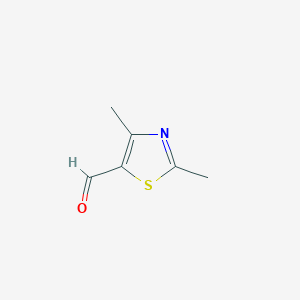

2-(4-Methylpiperazin-1-yl)propan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

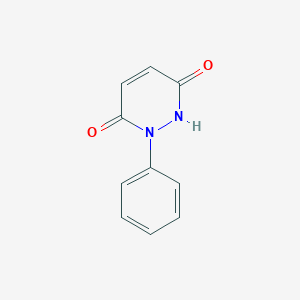

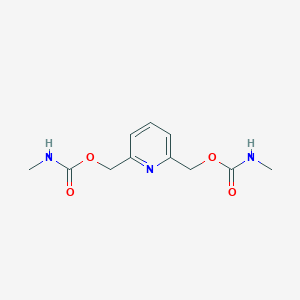

The compound "2-(4-Methylpiperazin-1-yl)propan-1-ol" is a derivative of 4-methylpiperazine, which is a common moiety in various pharmacologically active compounds. The presence of the piperazine ring is a characteristic feature in molecules that interact with a range of biological targets, including serotonin receptors, adrenoceptors, and others .

Synthesis Analysis

The synthesis of related compounds typically involves nucleophilic substitution reactions, as seen in the creation of 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, where 1-methylpiperazine is reacted with a brominated precursor . Another approach includes reductive amination, as demonstrated in the synthesis of 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives . These methods highlight the versatility of piperazine derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of arylpiperazine derivatives is often elucidated using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectroscopy . Additionally, the absolute configuration of chiral centers can be determined by X-ray crystallography, as seen in the structural analysis of related compounds . These techniques are crucial for confirming the identity and purity of synthesized molecules.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including nucleophilic substitution and reductive amination, as mentioned earlier . The reactivity of these compounds is influenced by the substituents on the piperazine ring and the nature of the reacting partners. The chemical behavior of these molecules is essential for designing compounds with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the pharmacokinetic profile of the compounds, including absorption, distribution, metabolism, and excretion (ADME). The chirality of these compounds can also affect their bioactivity, as seen in the study of (S)-1-((1H-benzo[d][1,2,3]triazol-1-yl)oxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol .

Wissenschaftliche Forschungsanwendungen

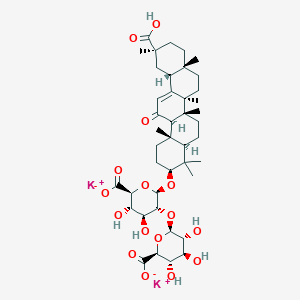

Crystal Structures of Olanzapine Solvates

Olanzapine, a psychotropic agent, when combined with 2-(4-Methylpiperazin-1-yl)propan-1-ol, results in new solvates that exhibit specific crystal structures through intermolecular hydrogen bonds and C-H...π interactions. These structures contribute to the understanding of olanzapine's physical properties and stability, which are crucial for its pharmaceutical formulations and efficacy (Bojarska, Maniukiewicz, & Sieroń, 2013).

Synthesis and Anticancer Activity

3-(N-alkyl-N-phenylamino)propan-2-ol derivatives, synthesized from epichlorohydrine and 2-(4-Methylpiperazin-1-yl)propan-1-ol, have shown inhibitory activity against Src kinase and significant anticancer effects on human breast carcinoma cells. This demonstrates the compound's potential as a lead in developing new anticancer agents (Sharma et al., 2010).

Role in Synthesizing Ligands for Serotonin Receptors

2-Amino-4-(4-methylpiperazin-1-yl)-1,3,5-triazines, designed to evaluate the role of a linker between the triazine moiety and an aromatic substituent, showed affinity for the human serotonin 5-HT6 receptor. This highlights the utility of 2-(4-Methylpiperazin-1-yl)propan-1-ol in creating new compounds with potential therapeutic applications in neurological disorders (Łażewska et al., 2019).

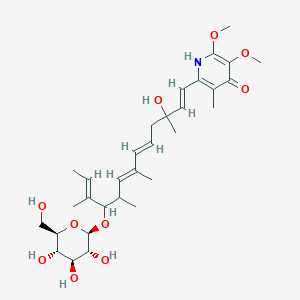

Binding Mechanism with α1A-adrenoceptor

The compound (S)-1-((1H-benzo[d][1,2,3]triazol-1-yl)oxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol, which includes 2-(4-Methylpiperazin-1-yl)propan-1-ol, was studied for its binding mechanism with α1A-adrenoceptor. The research provides insights into the compound's bioactivity against the receptor, offering a basis for better drug design targeting this receptor (Xu et al., 2016).

Antiprotozoal Activity

Compounds derived from 2-(4-Methylpiperazin-1-yl)propan-1-ol showed promising antiprotozoal activity and selectivity, highlighting their potential as lead compounds for the development of new antiprotozoal agents. This research underscores the compound's versatility and potential in addressing parasitic infections (Faist et al., 2013).

Safety And Hazards

The safety data sheet for a similar compound, (4-methylpiperazin-1-yl)benzaldehyde, indicates that it causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed or in contact with skin . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, and eye/face protection when handling the compound .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-methylpiperazin-1-yl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-8(7-11)10-5-3-9(2)4-6-10/h8,11H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCRWIAUNUXORIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N1CCN(CC1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609257 |

Source

|

| Record name | 2-(4-Methylpiperazin-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methylpiperazin-1-yl)propan-1-ol | |

CAS RN |

1811-57-0 |

Source

|

| Record name | 2-(4-Methylpiperazin-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Tricyclo[5.2.1.02,6]dec-4-enyl prop-2-enoate](/img/structure/B155442.png)

![4-Bromo[2.2]paracyclophane](/img/structure/B155445.png)